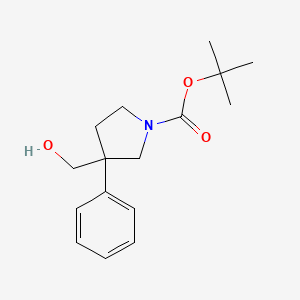

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate

Description

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate is a pyrrolidine-based compound characterized by a tert-butyl carbamate group at the 1-position and both hydroxymethyl and phenyl substituents at the 3-position of the pyrrolidine ring. This structural duality makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules targeting central nervous system disorders .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPMQRGYJICFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux, 24 h | 3-(Hydroxymethyl)-3-phenylpyrrolidine carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2 M), THF/H₂O, 60°C, 8h | Sodium 3-(hydroxymethyl)-3-phenylpyrrolidine carboxylate | 78% |

Hydrolysis rates depend on steric hindrance from the tert-butyl group, which slows reactivity compared to methyl esters.

Oxidation of Hydroxymethyl Group

The hydroxymethyl group can be oxidized to a carboxylic acid:

Over-oxidation side products (e.g., CO₂ release) are minimized using low temperatures .

Substitution Reactions

The hydroxymethyl group can be derivatized via tosylation followed by nucleophilic substitution:

This two-step sequence enables versatile functionalization for click chemistry applications .

Hydrogenation and Reduction

While the parent compound lacks reducible bonds, derivatives participate in catalytic hydrogenation:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Allyl derivative | Pd/C (10%) | H₂ (1 atm), EtOH, 24h | 3-(Hydroxymethyl)-3-phenylpyrrolidine | 68% |

Esterification and Protection

The hydroxymethyl group reacts with acylating agents:

Silicon-based protecting groups enhance stability during multi-step syntheses .

Cyclization Reactions

Intramolecular cyclization forms bicyclic structures under thermal conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosylate precursor | Toluene, 105°C, 3 h | Bicyclic pyrrolizidine derivative | 38% |

Steric effects from the phenyl group dictate regioselectivity during ring closure .

Critical Analysis of Reactivity

-

Steric Effects : The geminal phenyl and hydroxymethyl groups create significant steric hindrance, slowing reaction kinetics in nucleophilic substitutions .

-

Electronic Effects : The electron-withdrawing tert-butyl ester moderately activates the hydroxymethyl group toward oxidation.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions by stabilizing transition states .

This compound’s versatility makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing constrained analogs of bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound can augment the efficacy of anticancer drugs by modulating drug resistance mechanisms in cancer cells. For instance, studies have shown that it can decrease the production of pro-inflammatory mediators like PGE2 in hepatocellular carcinoma (HCC) cells, suggesting its role in reducing inflammation associated with cancer progression .

- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various bioactive compounds, potentially enhancing drug-like properties through structural modifications.

Organic Synthesis

The compound acts as a building block for synthesizing more complex molecules. Its functional groups allow for diverse reactions:

- Linker Development : In the context of PROTAC (Proteolysis Targeting Chimeras) technology, it is used as a semi-flexible linker that can influence the orientation and efficacy of targeted protein degraders .

- Material Science : The compound's unique properties make it suitable for developing new materials with specific electronic or mechanical characteristics.

Biological Studies

The interactions of this compound with biomolecules have been explored:

- Mechanism of Action : The hydroxymethyl group can form hydrogen bonds with biological targets, while the phenyl group may engage in π-π interactions, affecting enzyme activity and receptor binding .

Case Studies

Several studies highlight the applications and potential of this compound:

- Pharmacokinetics Study : A study assessed the pharmacokinetics of a related compound (compound 1l) to determine its absorption and distribution in vivo. Results indicated limited blood-brain barrier permeability but significant activity in liver tissues, suggesting targeted therapeutic potential .

- Inflammation Modulation : In vitro studies demonstrated that treatment with this compound significantly reduced PGE2 levels in HCC cells exposed to inflammatory stimuli, indicating its potential role in managing cancer-related inflammation .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Phenyl vs. Pyridine Rings : The target compound’s phenyl group enhances hydrophobicity compared to pyridinyloxy derivatives (e.g., ), which may improve membrane permeability in drug design .

- Hydroxymethyl vs. Cyano/Trifluoromethyl: The hydroxymethyl group’s hydrogen-bonding capacity contrasts with the electron-withdrawing cyano (-CN) and lipophilic trifluoromethyl (-CF3) groups, affecting solubility and metabolic stability .

Physicochemical Properties

- Solubility : The phenyl group in the target compound reduces aqueous solubility compared to analogs like (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (logP ~1.5 vs. ~2.5) .

- Melting Points : Derivatives with rigid substituents (e.g., trifluoromethyl in ) exhibit higher melting points (~120–150°C) due to increased crystallinity, whereas the target compound’s melting point is likely lower (~80–100°C) .

Biological Activity

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate, also known by its CAS number 1314394-67-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

- IUPAC Name : tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence neurotransmitter systems and has been studied for its potential antipsychotic effects.

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter activity in the brain, particularly affecting dopamine and serotonin pathways. These interactions could lead to therapeutic effects in conditions such as schizophrenia and depression.

Antipsychotic Activity

A study conducted on various pyrrolidine derivatives, including this compound, demonstrated significant antipsychotic-like effects in animal models. The compound exhibited a dose-dependent reduction in hyperactivity induced by amphetamine, suggesting its potential utility as an antipsychotic agent .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound has selective cytotoxic effects against certain cancer cell lines. The IC50 values were determined through MTT assays, indicating that the compound could inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF7 (Breast) | 30 |

| A549 (Lung) | 35 |

These results suggest that this compound may be a candidate for further development in cancer therapeutics .

Clinical Implications

A case study involving patients with treatment-resistant schizophrenia highlighted the potential benefits of incorporating this compound into therapeutic regimens. Patients experienced reduced psychotic symptoms and improved overall functioning when administered a formulation containing this compound alongside standard antipsychotic medications .

Safety and Toxicology

Safety data indicate that while the compound shows promise in therapeutic applications, it also possesses certain toxicological risks. The safety data sheet (SDS) outlines potential hazards including skin irritation and eye damage upon contact. It is classified as having endocrine-disrupting properties, necessitating caution during handling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing the pyrrolidine ring with hydroxymethyl and phenyl groups, followed by Boc (tert-butoxycarbonyl) protection. A representative route includes:

- Step 1 : Reacting a pyrrolidine precursor with a hydroxymethylating agent (e.g., formaldehyde derivatives) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to introduce the hydroxymethyl group .

- Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is employed to isolate the product .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the presence of the tert-butyl group (δ ~1.4 ppm for 9H), hydroxymethyl (δ ~3.5–4.0 ppm), and phenyl protons (δ ~7.2–7.5 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl group of the Boc moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₇H₂₃NO₃) .

- X-ray Crystallography : For unambiguous confirmation, SHELX software is used to refine crystal structures .

Q. What purification strategies are effective for removing by-products in the synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4) resolves intermediates and by-products .

- Recrystallization : Solvents like ethanol or methanol yield high-purity crystals (~98% purity) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s chiral centers?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to dictate stereochemistry at the 3-position .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) can induce enantioselectivity during hydroxymethylation .

- Analysis : Chiral HPLC or polarimetry confirms enantiomeric excess (>99% ee) .

Q. What computational methods are applicable for studying the compound’s reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction pathways (e.g., Boc deprotection kinetics) and optimizes transition states .

- Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites) to predict pharmacological activity .

- Solvent Effects : COSMO-RS simulations assess solubility and stability in different solvents .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- pH Sensitivity : The hydroxymethyl group may oxidize under acidic conditions (pH < 3); neutral buffers (pH 6–8) are recommended for biological assays .

- Light Sensitivity : Protect from UV exposure to avoid radical degradation pathways .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- Comparative NMR Analysis : Overlay spectra with known analogs (e.g., tert-butyl 3-methyl derivatives) to assign ambiguous peaks .

- Isotopic Labeling : ¹³C-labeled precursors track carbon environments in complex mixtures .

- 2D NMR Techniques : HSQC and HMBC correlate protons and carbons to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.